molecular formula C17H14N2O2 B11114116 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide CAS No. 133096-38-5

1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide

Cat. No.: B11114116
CAS No.: 133096-38-5
M. Wt: 278.30 g/mol
InChI Key: BOUJKKFDQVDJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a dihydroisoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Substitution with 4-Methylphenyl Group:

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.

Scientific Research Applications

1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It is investigated for its potential use as a catalyst in organic synthesis and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxylic acid
  • 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxylate
  • 1,2-Dihydro-2-(4-methylphenyl)-1-oxo-4-isoquinolinecarboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

133096-38-5

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-(4-methylphenyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)19-10-15(16(18)20)13-4-2-3-5-14(13)17(19)21/h2-10H,1H3,(H2,18,20)

InChI Key

BOUJKKFDQVDJBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.